molecular formula C20H26N2O5 B13435230 7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one

7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one

Cat. No.: B13435230
M. Wt: 374.4 g/mol
InChI Key: AKPNXVJEFPQDQX-BSOSBYQFSA-N
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Description

7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions of temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyrroloquinoline core play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one lies in its specific structure, which includes multiple hydroxyl groups and a pyrroloquinoline core. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one

InChI

InChI=1S/C20H26N2O5/c1-19(2)12-6-10-5-11(16-8-15(24)17(9-23)27-16)18(25)21-14(10)7-13(12)20(3,4)22(19)26/h5-7,15-17,23-24,26H,8-9H2,1-4H3,(H,21,25)/t15?,16-,17-/m0/s1

InChI Key

AKPNXVJEFPQDQX-BSOSBYQFSA-N

Isomeric SMILES

CC1(C2=C(C=C3C(=C2)C=C(C(=O)N3)[C@@H]4CC([C@@H](O4)CO)O)C(N1O)(C)C)C

Canonical SMILES

CC1(C2=C(C=C3C(=C2)C=C(C(=O)N3)C4CC(C(O4)CO)O)C(N1O)(C)C)C

Origin of Product

United States

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